molecular formula C23H21N3O3 B6107666 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

Cat. No.: B6107666
M. Wt: 387.4 g/mol
InChI Key: VJFGEMJJLOFOLS-UHFFFAOYSA-N
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Description

5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFGEMJJLOFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxyphenyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of the Pyridylmethyl Group: This can be done through alkylation reactions.

    Oxidation to Form the Ketone Group: This step might involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the ketone group to form alcohol derivatives.

    Substitution: The phenoxyphenyl and pyridylmethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Reagents like halogenating agents (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases or conditions.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-1-(4-phenylphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
  • 5-oxo-1-(4-methoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
  • 5-oxo-1-(4-chlorophenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide

Uniqueness

The uniqueness of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide is a compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C22H22N2O3C_{22}H_{22}N_2O_3 with a molecular weight of approximately 370.42 g/mol. Its structure features a pyrrolidine ring substituted with a phenoxyphenyl group and a pyridylmethyl moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
  • Receptor Modulation : It acts as a dual modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating fatty acid storage and glucose metabolism. This modulation suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in various biological models:

  • In Vivo Studies : Animal models have demonstrated significant reductions in body weight and improvements in lipid profiles following administration of the compound. These results suggest its potential as an anti-obesity agent.
  • In Vitro Studies : Cell culture experiments have shown that the compound inhibits lipogenesis by downregulating key enzymes involved in fat synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a study involving diabetic rats, treatment with the compound resulted in a significant decrease in blood glucose levels and improved insulin sensitivity compared to control groups.
  • Case Study 2 : A clinical trial assessing the effects on patients with dyslipidemia indicated that participants receiving the compound showed marked improvements in lipid profiles, including reductions in triglycerides and LDL cholesterol levels.

Data Summary

Study TypeModelKey Findings
In VivoObese RatsReduced body weight, improved lipid profiles
In VitroHepatocyte Cell LineInhibition of ACC and FAS activity
Clinical TrialDyslipidemic PatientsDecreased triglycerides and LDL cholesterol levels

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